

A Comprehensive Guide to the Spectroscopic Characterization of 2-Fluoro-6-nitroaniline

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Compound of Interest

Compound Name: 2-Fluoro-6-nitroaniline

Cat. No.: B099257

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Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of key intermediates is paramount. **2-Fluoro-6-nitroaniline**, a substituted aromatic amine, serves as a versatile building block. Its unique electronic and structural features, arising from the interplay between an electron-donating amino group and electron-withdrawing nitro and fluoro groups in an ortho-ortho substitution pattern, make its characterization a compelling analytical challenge. This guide provides an in-depth analysis of the core spectroscopic data— ^1H NMR, ^{13}C NMR, Infrared (IR), and Mass Spectrometry (MS)—for **2-Fluoro-6-nitroaniline**. Moving beyond a mere presentation of data, we will delve into the rationale behind the observed spectral features, offering field-proven insights into data acquisition and interpretation for researchers, scientists, and drug development professionals.

Compound Profile and Safety Considerations

Before commencing any analytical work, a thorough understanding of the compound's properties and safe handling procedures is essential.

Table 1: Physicochemical and Safety Data for **2-Fluoro-6-nitroaniline**

Property	Value	Source
IUPAC Name	2-fluoro-6-nitroaniline	[1]
CAS Number	17809-36-8	[2]
Molecular Formula	C ₆ H ₅ FN ₂ O ₂	[1]
Molecular Weight	156.11 g/mol	[1]
Monoisotopic Mass	156.03350557 Da	[1]
Appearance	Light-yellow to orange or brown powder/crystals	[2]
Hazard Statements	H302, H315, H319, H332, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled, May cause respiratory irritation)	[2]
Precautionary Statements	P280, P305+P351+P338, P310 (Wear protective gloves/eye protection, IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor)	[2]

Scientist's Note on Handling: **2-Fluoro-6-nitroaniline** is a hazardous substance requiring careful handling in a well-ventilated chemical fume hood.[3] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[3] Avoid inhalation of dust and contact with skin and eyes.[4]

Proton Nuclear Magnetic Resonance (^1H NMR) Spectroscopy

^1H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms within a molecule. For **2-Fluoro-6-nitroaniline**, the spectrum is characterized by distinct signals for the aromatic protons and the amine protons.

Table 2: ^1H NMR Spectral Data for **2-Fluoro-6-nitroaniline**

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
~7.20 - 7.35	m	-	1H	H-4
~6.85 - 6.95	m	-	1H	H-5
~6.70 - 6.80	m	-	1H	H-3
~6.0 (Broad)	s	-	2H	-NH ₂

Note: Data is representative and can vary slightly based on solvent and concentration. The use of a solvent like DMSO- d_6 is often preferred for clearly observing exchangeable protons like those of the amine group.

Analysis from a Senior Scientist's Perspective

The ^1H NMR spectrum of **2-Fluoro-6-nitroaniline** is a classic example of a highly substituted aromatic system. The three aromatic protons (H-3, H-4, H-5) appear as a complex multiplet system due to mutual spin-spin coupling.

- Aromatic Region (6.70 - 7.35 ppm): The electron-withdrawing nature of the nitro (NO_2) and fluoro (F) groups deshields the aromatic protons, shifting them downfield into the 6.7-7.4 ppm range.^[5] The exact positions are a result of the combined electronic effects. The nitro group is strongly deactivating, while the amino (NH_2) and fluoro groups are activating through resonance. This complex interplay leads to the observed chemical shifts.

- **Amine Protons (~6.0 ppm):** The protons of the primary amine group typically appear as a broad singlet.^[5] Their chemical shift is highly variable and depends on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.^[6] The broadness arises from quadrupole broadening by the ^{14}N nucleus and the aforementioned exchange processes.

Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) Spectroscopy

^{13}C NMR spectroscopy maps the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic effects of the substituents.

Table 3: ^{13}C NMR Spectral Data for **2-Fluoro-6-nitroaniline** (Predicted/Typical)

Chemical Shift (δ , ppm)	Assignment	Rationale for Shift
~150 (d)	C-2	Attached to electronegative F; large ^1JCF coupling.
~145 (s)	C-6	Attached to electron-withdrawing NO_2 group.
~135 (s)	C-1	Attached to NH_2 group, influenced by ortho F and NO_2 .
~128 (d)	C-4	Aromatic CH.
~120 (d)	C-5	Aromatic CH.
~115 (d)	C-3	Aromatic CH, shielded by ortho NH_2 group.

Note: Experimental data can be found in specialized databases or literature.^[7] The assignments are based on established principles of substituent effects in benzene rings.^[8]

Analysis from a Senior Scientist's Perspective

The ^{13}C NMR spectrum provides a clear fingerprint of the substitution pattern.

- **Substituent-Bearing Carbons (C-1, C-2, C-6):** These carbons show the most significant shifts. The carbon attached to the fluorine (C-2) will appear as a doublet due to one-bond carbon-fluorine coupling ($^1J_{CF}$), which is a definitive diagnostic feature. Its chemical shift is far downfield due to the high electronegativity of fluorine. Similarly, C-6, bonded to the nitro group, is shifted downfield. C-1, attached to the amino group, is also significantly shifted due to the combined effects of its three neighboring groups.
- **Aromatic CH Carbons (C-3, C-4, C-5):** The remaining three carbons appear in the typical aromatic region. Their relative chemical shifts are dictated by the complex electronic environment created by the three substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Table 4: Key IR Absorption Frequencies for **2-Fluoro-6-nitroaniline**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3480 - 3350	Asymmetric & Symmetric N-H Stretch	Primary Amine (-NH ₂)
~1630	N-H Scissoring (Bending)	Primary Amine (-NH ₂)
1580 - 1560	C=C Aromatic Stretch	Benzene Ring
1530 - 1500	Asymmetric NO ₂ Stretch	Nitro Group (-NO ₂)
1350 - 1330	Symmetric NO ₂ Stretch	Nitro Group (-NO ₂)
1280 - 1240	C-N Stretch	Aryl Amine
1250 - 1100	C-F Stretch	Aryl Fluoride

Note: Values are typical ranges for the indicated functional groups.[\[9\]](#)

Analysis from a Senior Scientist's Perspective

The IR spectrum of **2-Fluoro-6-nitroaniline** provides clear, confirmatory evidence for all key functional groups.

- **Amine Group:** The presence of two distinct peaks in the 3350-3480 cm^{-1} region is a hallmark of a primary amine, corresponding to the asymmetric and symmetric N-H stretching vibrations.^[10] The N-H bending vibration around 1630 cm^{-1} further confirms this group.
- **Nitro Group:** Two strong absorption bands are characteristic of the nitro group. The band around 1510 cm^{-1} is due to the asymmetric stretch, and the one around 1340 cm^{-1} is from the symmetric stretch.^[10] The presence of both is a reliable indicator of the $-\text{NO}_2$ moiety.
- **Aryl Fluoride:** A strong absorption band in the 1250-1100 cm^{-1} region is indicative of the C-F bond stretch, confirming the fluorine substitution.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, enabling determination of the molecular weight and elucidation of the structure. Electron Ionization (EI) is a common technique for this type of analysis.

Table 5: Mass Spectrometry Data for **2-Fluoro-6-nitroaniline**

m/z	Ion	Interpretation
156	$[\text{M}]^+$	Molecular Ion
126	$[\text{M} - \text{NO}]^+$	Loss of nitric oxide
110	$[\text{M} - \text{NO}_2]^+$	Loss of nitro group
99	$[\text{M} - \text{NO} - \text{HCN}]^+$	Subsequent loss of hydrogen cyanide

Note: Fragmentation patterns are predicted based on common fragmentation pathways for nitroaromatic compounds.

Analysis from a Senior Scientist's Perspective

Electron Ionization (EI) is a "hard" ionization technique, meaning it imparts significant energy to the molecule, leading to predictable fragmentation.^{[11][12]}

- **Molecular Ion ($[M]^+$):** The peak at m/z 156 corresponds to the intact molecule that has lost one electron, confirming the molecular weight.^[1] High-resolution mass spectrometry (HRMS) would show this peak at m/z 156.0335, confirming the elemental composition of $C_6H_5FN_2O_2$.
- **Key Fragments:** The fragmentation of nitroaromatics is well-documented. A common pathway is the loss of the nitro group ($-NO_2$, 46 Da) to give a peak at m/z 110. Another characteristic loss is that of nitric oxide (NO, 30 Da), resulting in a peak at m/z 126. These key fragments provide strong structural evidence.

Experimental Methodologies

To ensure reproducibility and accuracy, standardized protocols must be followed. The methods described below are self-validating systems for generating high-quality spectroscopic data.

Protocol 1: NMR Sample Preparation and Acquisition

- **Sample Preparation:** Accurately weigh 5-10 mg of **2-Fluoro-6-nitroaniline**.
- Transfer the solid to a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., $DMSO-d_6$ or $CDCl_3$). The choice of solvent is critical; $DMSO-d_6$ is often advantageous for observing exchangeable $-NH_2$ protons.^[6]
- Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.^[13]
- Cap the tube and gently agitate or vortex until the sample is fully dissolved.
- **Data Acquisition:** Place the NMR tube in the spectrometer. Acquire 1H and ^{13}C spectra using standard instrument parameters. A typical 1H experiment involves a 30° pulse and a relaxation delay of 1-2 seconds. For ^{13}C , a proton-decoupled experiment with a longer relaxation delay (2-5 seconds) is standard.

Protocol 2: FT-IR Sample Preparation and Acquisition (KBr Pellet Technique)

- Sample Preparation: Gently grind a small amount (1-2 mg) of **2-Fluoro-6-nitroaniline** with an agate mortar and pestle.
- Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder.[\[14\]](#)
- Thoroughly mix and grind the two components until a fine, homogeneous powder is obtained.[\[15\]](#)
- Transfer the mixture to a pellet-pressing die and apply several tons of pressure using a hydraulic press to form a transparent or translucent pellet.[\[14\]](#)
- Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Record a background spectrum of the empty sample compartment first.[\[9\]](#)
- Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm^{-1} . The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance spectrum.

Protocol 3: Mass Spectrometry (Electron Ionization - EI) Acquisition

- Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe.
- The probe is heated under high vacuum to volatilize the sample into the ion source.
- Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ($[M]^+$).[\[12\]](#)[\[16\]](#)
- Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic ions.[\[17\]](#)

- **Analysis and Detection:** The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge (m/z) ratio. The detector then records the abundance of each ion to generate the mass spectrum.

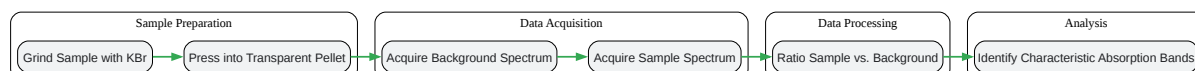
Workflow Visualizations

The following diagrams illustrate the logical flow for each spectroscopic analysis.



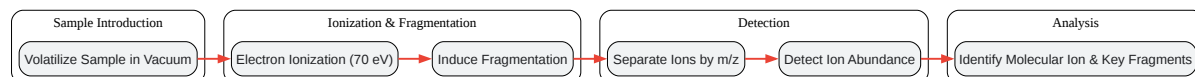
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Caption: Generalized workflow for NMR spectroscopic analysis.



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Caption: Standard workflow for FT-IR analysis using the KBr pellet technique.



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Caption: Core workflow for Electron Ionization Mass Spectrometry (EI-MS).

References

- Sample prepar
- Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. [Link]
- Electron ioniz
- FTIR Principles and Sample Prepar
- Mass Spectrometry Ionization Methods - Chemistry
- Please explain the principles, advantages, and disadvantages of EI - SHIMADZU CORPOR
- A Beginner's Guide to Mass Spectrometry: Types of Ioniz
- Sample Preparation – FT-IR/ATR - Polymer Chemistry Characteriz
- Electronic Supplementary Information - The Royal Society of Chemistry. [Link]
- A study of the ^{15}N NMR chemical shifts in substituted anilines and phenylhydrazines, and their deriv
- 2-FLUOROANILINE FOR SYNTHESIS MSDS | CAS 348-54-9 MSDS - Loba Chemie. [Link]
- NMR Spectra of Anilines | Request PDF - ResearchG
- Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Inform
- **2-Fluoro-6-nitroaniline** | $\text{C}_6\text{H}_5\text{FN}_2\text{O}_2$ | CID 87316 - PubChem - NIH. [Link]
- ^{13}C NMR Spectrum (1D, 700 MHz, D_2O , predicted) (HMDB0246529). [Link]
- How to read NMR spectra from the basics (chemical shift, integration r
- NMR Spectroscopy: How to interpret spectra - YouTube. [Link]
- **2-fluoro-6-nitroaniline** ($\text{C}_6\text{H}_5\text{FN}_2\text{O}_2$) - PubChemLite. [Link]
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
- Is my reasoning of analysis of my NMR spectra correct? : r/chemhelp - Reddit. [Link]
- 2-Bromo-6-fluoro-4-nitroaniline | $\text{C}_6\text{H}_4\text{BrFN}_2\text{O}_2$ | CID 14300141 - PubChem. [Link]
- FT-IR spectra of p-nitroaniline (a) control and (b) treated.
- 2,6-Difluoroaniline - the NIST WebBook. [Link]
- **2-Fluoro-6-nitroaniline** - Benzene Compounds - Crysdot LLC.. [Link]
- 2-Nitroaniline | $\text{C}_6\text{H}_6\text{N}_2\text{O}_2$ | CID 6946 - PubChem. [Link]
- FTIR Spectra of 2-chloro-4-nitroaniline (a) calculated and (b)
- 2-Nitroaniline | $\text{C}_6\text{H}_6\text{N}_2\text{O}_2$ | MD Topology | NMR | X-Ray. [Link]
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. [Link]

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Sources

- 1. 2-Fluoro-6-nitroaniline | C6H5FN2O2 | CID 87316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Fluoro-6-nitroaniline | 17809-36-8 [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. youtube.com [youtube.com]
- 6. chem.washington.edu [chem.washington.edu]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. Electron ionization - Wikipedia [en.wikipedia.org]
- 12. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 13. epfl.ch [epfl.ch]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. eng.uc.edu [eng.uc.edu]
- 16. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 17. Please explain the principles, advantages, and disadvantages of EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
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